molecular formula C23H15BrClNO2 B10876031 4-Chloro-3-methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

4-Chloro-3-methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B10876031
M. Wt: 452.7 g/mol
InChI Key: RYEUHYGEBLERGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is carried out under optimized conditions to maximize yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

4-Chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
  • 4-Chloro-3-methylphenyl 2-(4-iodophenyl)-4-quinolinecarboxylate
  • 4-Chloro-3-methylphenyl 2-(4-methylphenyl)-4-quinolinecarboxylate

Uniqueness

4-Chloro-3-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the presence of both chloro and bromo substituents, which can influence its chemical reactivity and biological activity. These substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties .

Properties

Molecular Formula

C23H15BrClNO2

Molecular Weight

452.7 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15BrClNO2/c1-14-12-17(10-11-20(14)25)28-23(27)19-13-22(15-6-8-16(24)9-7-15)26-21-5-3-2-4-18(19)21/h2-13H,1H3

InChI Key

RYEUHYGEBLERGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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